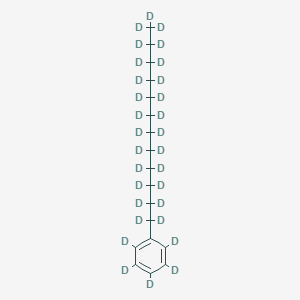

N-Dodecylbenzene-d30

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D2,13D,14D,15D2,16D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXNDCHNDYVRT-NPTDWAEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313063 | |

| Record name | Benzene-d5, dodecyl-d25- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-29-9 | |

| Record name | Benzene-d5, dodecyl-d25- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352431-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5, dodecyl-d25- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Dodecylbenzene-d30

Introduction

This compound is the fully deuterated isotopologue of n-dodecylbenzene. In this molecule, all 30 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS). While chemically similar to its non-deuterated counterpart, its significantly higher mass allows it to be easily distinguished in a mass spectrum.

The parent compound, n-dodecylbenzene, is an organic compound consisting of a dodecyl group (C12H25) attached to a phenyl group (C6H5). It is a precursor to sodium dodecylbenzenesulfonate (SDBS), a common anionic surfactant used in a vast array of detergents and cleaning products.[1] Consequently, monitoring the presence and quantity of dodecylbenzene and its derivatives in environmental, industrial, and biological samples is of significant interest. The use of this compound enhances the accuracy and precision of these measurements through the isotope dilution method.[2][3]

Chemical and Physical Properties

The physical properties of this compound are expected to be very similar to those of its non-deuterated (protio) analogue, n-dodecylbenzene. The primary difference is its molecular weight, due to the substitution of hydrogen (≈1.008 amu) with deuterium (≈2.014 amu).

| Property | Value | Source |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(perdeuteriododecyl)benzene | PubChem |

| Synonyms | 1-Phenyldodecane-d30, (²H₃₀)Dodecylbenzene | PubChem |

| CAS Number | 352431-29-9 | PubChem |

| Chemical Formula | C₁₈D₃₀ | - |

| Molecular Weight | 276.6 g/mol | PubChem |

| Appearance (Protio) | Colorless liquid | Wikipedia[4] |

| Density (Protio) | 0.856 g/cm³ | Wikipedia[4] |

| Melting Point (Protio) | 3 °C (37 °F) | Wikipedia[4] |

| Boiling Point (Protio) | 328 °C (622 °F) | Wikipedia[4] |

| Solubility in Water | Insoluble | Wikipedia[4] |

Note: Properties labeled "(Protio)" are for the non-deuterated n-dodecylbenzene and serve as a close approximation for the deuterated compound.

Synthesis Pathway Overview

The industrial synthesis of n-dodecylbenzene is typically achieved through the Friedel-Crafts alkylation of benzene with an appropriate dodecyl source, such as 1-dodecene, in the presence of an acid catalyst like hydrogen fluoride or aluminum chloride. The synthesis of this compound would follow an analogous pathway, utilizing deuterated starting materials.

Caption: General synthesis pathway for this compound via Friedel-Crafts alkylation.

Core Application: Isotope Dilution Mass Spectrometry

The primary application for this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).[2] IDMS is a highly accurate quantitative technique that corrects for sample loss during preparation and instrumental variability.[3][5]

The Principle:

-

A known amount of the deuterated standard (this compound) is added to a sample containing an unknown amount of the non-deuterated analyte (n-dodecylbenzene).

-

The standard and analyte are assumed to behave identically during extraction, cleanup, and analysis. Any sample loss will affect both compounds equally.

-

The sample is analyzed by mass spectrometry (e.g., GC-MS or LC-MS).

-

The instrument measures the ratio of the analyte's signal to the standard's signal.

-

Because the initial amount of the standard is known, the unknown concentration of the analyte can be calculated with high precision from this ratio.

This method is considered a gold standard in quantitative analysis due to its ability to mitigate matrix effects and procedural errors.[3]

Experimental Protocols

Quantification of n-Dodecylbenzene in Environmental Water Samples using GC-MS and Isotope Dilution

This protocol provides a representative methodology for using this compound as an internal standard.

5.1.1 Materials and Reagents

-

This compound (Certified Reference Material)

-

n-Dodecylbenzene (Analyte standard)

-

Hexane (GC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

5.1.2 Preparation of Standards

-

Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in hexane.

-

Spiking Solution: Prepare a 10 µg/mL working "spiking" solution of this compound by diluting the stock solution in methanol.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of n-dodecylbenzene (e.g., 1, 5, 10, 50, 100 ng/mL) in hexane. To each calibration standard, add a fixed amount of the this compound spiking solution to achieve a final concentration of 20 ng/mL.

5.1.3 Sample Preparation and Extraction

-

Collect 100 mL of the water sample in a clean glass container.

-

Add a precise volume (e.g., 20 µL) of the 10 µg/mL this compound spiking solution to the water sample. This "spikes" the sample with a known quantity (200 ng) of the internal standard.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Condition a C18 SPE cartridge with 5 mL of hexane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

-

Pass the entire 100 mL spiked water sample through the SPE cartridge at a flow rate of approximately 5 mL/min. The analyte and standard will be retained on the sorbent.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and standard from the cartridge with 2 x 1 mL aliquots of hexane into a clean vial.

-

Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

5.1.4 GC-MS Analysis

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 280 °C

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

n-Dodecylbenzene (Analyte): m/z 91, 105, 246

-

This compound (Standard): m/z 96, 110, 276

-

-

5.1.5 Data Analysis

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.

-

Determine the peak area ratio for the analyte and internal standard in the extracted sample.

-

Calculate the concentration of n-dodecylbenzene in the sample using the linear regression equation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isotope dilution analysis described in the protocol.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Dodecylbenzene-d30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Dodecylbenzene-d30 (perdeuterated dodecylbenzene), a valuable isotopically labeled compound. This document details a feasible synthetic route, purification protocols, and relevant analytical data, compiled from established chemical principles and available technical literature. This compound is utilized as an internal standard in mass spectrometry-based analyses and as a tracer in metabolic studies, making its purity and reliable synthesis paramount.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the reaction of a deuterated benzene ring with a deuterated dodecylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

C₆D₆ + C₁₂D₂₅-X AlCl₃→ C₆D₅-C₁₂D₂₅ + DX

Where X is a halide (e.g., Cl, Br).

Starting Materials

The successful synthesis of this compound relies on the procurement or synthesis of high-purity deuterated starting materials.

| Starting Material | Deuterium Incorporation | Key Synthesis Method |

| Benzene-d6 (C₆D₆) | >99% | Catalytic H/D exchange with D₂O or direct deuteration with D₂ gas over a catalyst. |

| 1-Chlorododecane-d25 (C₁₂D₂₅Cl) | >98% | Perdeuteration of dodecanoic acid followed by reduction and chlorination. |

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on established methods for Friedel-Crafts alkylation of aromatic compounds.

Materials:

-

Benzene-d6 (C₆D₆)

-

1-Chlorododecane-d25 (C₁₂D₂₅Cl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Deuterated water (D₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Addition of Reactants: Benzene-d6 (1.5 eq) is added to the stirred suspension. 1-Chlorododecane-d25 (1.0 eq) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and deuterated water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product obtained from the synthesis contains unreacted starting materials, polyalkylated byproducts, and isomers. A multi-step purification process is necessary to achieve high purity.

Purification Workflow

N-Dodecylbenzene-d30 as an Internal Standard in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Dodecylbenzene-d30 as an internal standard in analytical chemistry, with a particular focus on mass spectrometry-based methods. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in complex matrices encountered in environmental analysis, food safety, and pharmaceutical development. This compound, a deuterated analog of dodecylbenzene, serves as an ideal internal standard for the analysis of linear alkylbenzenes (LABs), their degradation products, and other related nonpolar to moderately polar organic compounds.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, an internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and quality control samples. The IS is a compound that is structurally and chemically similar to the analyte of interest but is distinguishable by the analytical instrument. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry. Because they have the same chemical and physical properties as the analyte, they co-elute chromatographically and experience similar ionization and fragmentation behavior. The mass difference due to isotopic enrichment allows the mass spectrometer to differentiate between the analyte and the internal standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₁₈D₃₀ | |

| Molecular Weight | 276.6 g/mol | |

| CAS Number | 352431-29-9 | |

| Appearance | Colorless liquid | |

| Boiling Point | 328 °C (for non-deuterated) | |

| Melting Point | 3 °C (for non-deuterated) | |

| Solubility | Insoluble in water | |

| Density | 0.856 g/cm³ (for non-deuterated) |

Note: Some properties are listed for the non-deuterated form (N-Dodecylbenzene) as specific experimental data for the deuterated analog is not always available. The physical properties are expected to be very similar.

Applications in Analytical Chemistry

This compound is primarily used as an internal standard in analytical methods for the determination of trace organic pollutants in various matrices. Its structural similarity to a range of environmental contaminants and industrial chemicals makes it a versatile tool for ensuring data quality.

Analysis of Linear Alkylbenzenes (LABs) and their Derivatives

Linear alkylbenzenes are key precursors in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. Consequently, LABs and LAS are ubiquitous environmental contaminants found in wastewater, sediments, and soils. Accurate quantification of these compounds is essential for environmental monitoring and risk assessment.

This compound is an ideal internal standard for the analysis of dodecylbenzene isomers and other LAB congeners by gas chromatography-mass spectrometry (GC-MS). It mimics the behavior of the target analytes during extraction, cleanup, and analysis, thereby correcting for any analytical variability.

Quantification of Persistent Organic Pollutants (POPs)

While not a POP itself, the nonpolar nature of this compound makes it a suitable internal standard for the analysis of certain persistent organic pollutants, particularly those with similar chromatographic behavior. This can include some polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs). The choice of internal standard is critical in complex matrices where matrix effects can significantly impact the accuracy of results.

Experimental Protocols

The following sections provide generalized experimental protocols where this compound would be an appropriate internal standard.

Sample Preparation for Environmental Matrices (Sediment/Soil)

A robust sample preparation protocol is essential for the accurate determination of organic contaminants in solid matrices.

Methodology:

-

Sample Collection and Homogenization: Collect a representative sample and homogenize it to ensure uniformity.

-

Internal Standard Spiking: Accurately weigh a portion of the homogenized sample (e.g., 10 g) into an extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution).

-

Extraction: Perform extraction using an appropriate technique such as Soxhlet extraction with a suitable solvent (e.g., hexane/dichloromethane mixture) for 16-24 hours or Pressurized Liquid Extraction (PLE) for a faster, more efficient extraction.

-

Concentration and Cleanup: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. The concentrated extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. A silica gel or alumina column is commonly used for this purpose.

-

Final Volume Adjustment: The cleaned extract is carefully evaporated and reconstituted in a known volume of a suitable solvent (e.g., 1 mL of hexane) for GC-MS analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is the technique of choice for the analysis of LABs and other semi-volatile organic compounds.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) for Dodecylbenzene and this compound:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dodecylbenzene | 91 | 105, 246 |

| This compound | 100 (or other specific fragment) | (To be determined based on fragmentation pattern) |

Note: The specific quantifier and qualifier ions for this compound should be determined by analyzing a standard of the compound to identify its unique and abundant fragment ions.

Data Analysis and Quantification

The quantification of the target analyte is based on the ratio of its peak area to the peak area of the internal standard.

The Unseen Hand: A Technical Guide to Deuterated Alkylbenzenes in Environmental Science

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the applications of deuterated alkylbenzenes in environmental science. From tracing contaminants in groundwater to elucidating biodegradation pathways and ensuring analytical accuracy, these isotopically labeled compounds have become indispensable tools. This document details the core principles, experimental protocols, and data interpretation associated with their use, offering a comprehensive resource for professionals in the field.

Introduction: The Power of a Stable Isotope

Deuterium (²H), a stable isotope of hydrogen, offers a powerful and nuanced approach to environmental investigations. By selectively replacing hydrogen atoms with deuterium in alkylbenzene molecules, scientists can create tracers and standards that are chemically almost identical to their non-deuterated counterparts but are distinguishable by their mass. This subtle difference allows for precise tracking and quantification in complex environmental matrices. The primary applications, which will be explored in detail, include their use as groundwater tracers, internal standards for accurate quantification of pollutants, tools for assessing the bioavailability of contaminants, and substrates in stable isotope probing (SIP) to identify key biodegrading microorganisms.

Application I: Groundwater Tracers for Contaminant Fate and Transport

Deuterated alkylbenzenes, such as deuterated benzene, toluene, ethylbenzene, and xylene (BTEX), serve as excellent tracers for studying the fate and transport of organic pollutants in groundwater.[1][2] Their near-identical physicochemical properties to the actual contaminants ensure they accurately mimic the subsurface behavior of these pollutants.

Core Principle

The key advantage of using deuterated alkylbenzenes as tracers lies in their similar sorption characteristics to their non-deuterated analogues. The sorption partition coefficient between water and organic carbon (Koc) is a critical parameter governing the movement of organic compounds in the subsurface. The small difference in Koc values between deuterated and non-deuterated compounds makes them ideal for tracking contaminant plumes and assessing natural attenuation processes.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the similarity in sorption coefficients.

| Compound | Δlog Koc (deuterated - non-deuterated) | Measurement Method | Reference |

| Benzene | -0.021 (± 0.001) | HPLC retention factors | [3] |

| Toluene | -0.028 (± 0.002) | HPLC retention factors | [3] |

| Ethylbenzene | -0.035 (± 0.003) | HPLC retention factors | [3] |

| Toluene | log Kow (non-deuterated): 2.77 (± 0.02)log Kow (deuterated): 2.78 (± 0.04) | Octanol-water partition coefficient | [3] |

Experimental Protocol: In-Situ Groundwater Tracer Test

This protocol outlines a typical natural gradient groundwater tracer test using deuterated alkylbenzenes.

-

Site Characterization: Thoroughly characterize the hydrogeology of the contaminated site, including groundwater flow direction and velocity, and the existing contaminant plume distribution.[1]

-

Tracer Selection and Preparation: Select fully deuterated compounds representative of the major pollutants in the contaminant plume (e.g., benzene-d6, toluene-d8, p-xylene-d10).[1] Prepare an injection solution containing the deuterated tracers and a conservative ionic tracer like bromide.

-

Injection: Inject the tracer solution into the contaminant plume at a well-defined point.

-

Monitoring and Sampling: Monitor the movement of the tracer plume by collecting groundwater samples from a network of downgradient monitoring wells at regular intervals.

-

Sample Analysis: Analyze the collected groundwater samples for the deuterated compounds using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the tracers.[1]

-

Data Analysis: Use the breakthrough curves of the deuterated tracers and the conservative tracer to determine aquifer parameters, retardation coefficients for the organic pollutants, and in-situ biodegradation rates.[1][2]

Logical Workflow for a Groundwater Tracer Test

Caption: Workflow for a groundwater tracer test using deuterated alkylbenzenes.

Application II: Internal Standards for Accurate Quantification

Deuterated polycyclic aromatic hydrocarbons (PAHs) and other alkylbenzenes are widely used as internal standards in isotope-dilution mass spectrometry (IDMS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of their non-deuterated counterparts in environmental samples.[4]

Core Principle

The use of deuterated internal standards corrects for the loss of analyte during sample preparation and analysis, thereby significantly improving the accuracy and precision of the quantitative results. Since the deuterated standard behaves almost identically to the native analyte, any losses will affect both equally.

Quantitative Data Summary

The use of deuterated PAHs as internal standards minimizes analytical biases, as shown in the table below.

| Analytical Method | Sample Level | Bias without Deuterated Standard | Bias with Deuterated Standard | Reference |

| Pressurized Liquid Extraction (PLE) | ng g⁻¹ | 2.4 - 15% | Not specified, but implied improvement | [4] |

| Pressurized Liquid Extraction (PLE) | µg g⁻¹ | <2.3% (negligible) | Not specified, but implied improvement | [4] |

Experimental Protocol: Quantification of PAHs in Soil

-

Sample Preparation: Spike a known amount of the deuterated PAH internal standard mixture into the soil sample before extraction.

-

Extraction: Perform solvent extraction of the PAHs from the soil matrix using a method such as Pressurized Liquid Extraction (PLE).[4]

-

Cleanup: Clean up the extract to remove interfering compounds.

-

Analysis: Analyze the cleaned extract using GC-MS. The mass spectrometer is set to monitor for the characteristic ions of both the native PAHs and the deuterated internal standards.

-

Quantification: Calculate the concentration of the native PAHs based on the ratio of the response of the native analyte to the response of the known amount of the deuterated internal standard.

Signaling Pathway for Accurate Quantification

Caption: Workflow for accurate PAH quantification using deuterated internal standards.

Application III: Assessing Bioavailability of Soil Contaminants

Deuterated PAHs can be used to validate chemical extraction methods aimed at predicting the bioavailable fraction of contaminants in soil.[5]

Core Principle

A historically contaminated soil is spiked with deuterated PAHs (dPAHs). The dPAHs are assumed to be more readily bioavailable than the aged, native PAHs. By comparing the ratio of dPAHs to native PAHs in biological tissues (e.g., earthworms, plants) with the ratio extracted by different chemical methods, the effectiveness of these methods in predicting bioavailability can be assessed.[5]

Experimental Protocol: Bioavailability Assessment

-

Soil Spiking: Spike historically contaminated soil with a known amount of a deuterated PAH mixture.

-

Bioassay: Introduce organisms such as earthworms (e.g., Eisenia fetida) or plants (e.g., Lolium multiflorum) to the spiked soil and allow for a period of uptake.[5]

-

Chemical Extraction: Simultaneously, perform various chemical extractions on the spiked soil (e.g., exhaustive extraction, cyclodextrin extraction, butanol extraction).[5]

-

Sample Analysis: Analyze the PAH content (both deuterated and native) in the biological tissues and the chemical extracts using GC-MS.

-

Data Comparison: Compare the dPAH:PAH ratio in the organisms to the ratios obtained from the different chemical extractions to determine which extraction method best predicts the bioavailable fraction.[5]

Logical Relationship in Bioavailability Assessment

Caption: Logical workflow for validating bioavailability prediction methods.

Application IV: Stable Isotope Probing (SIP) for Identifying Biodegraders

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify microorganisms in a complex community that are actively metabolizing a specific substrate. While ¹³C-labeled compounds are more common, deuterium isotope probing (DIP) is an emerging application.[6][7][8][9]

Core Principle

When a microbial community is exposed to a deuterated substrate (e.g., deuterated benzene), the organisms that consume the substrate will incorporate the deuterium into their cellular components, such as DNA, RNA, or lipids. This "heavy" labeled biomass can then be separated from the "light" unlabeled biomass of the rest of the community, allowing for the identification of the active degraders through subsequent molecular analyses.[7]

Experimental Protocol: DNA-Based Stable Isotope Probing

-

Microcosm Setup: Establish microcosms using environmental samples (e.g., contaminated soil or groundwater). Amend replicate microcosms with either a deuterated alkylbenzene or its non-deuterated counterpart (as a control).[6]

-

Incubation: Incubate the microcosms under conditions that mimic the in-situ environment (e.g., aerobic, anaerobic).

-

DNA Extraction: At the end of the incubation period, extract total DNA from the microcosm samples.

-

Isopycnic Centrifugation: Separate the "heavy" (deuterated) DNA from the "light" (non-deuterated) DNA by density gradient ultracentrifugation.[6]

-

Fractionation and Analysis: Fractionate the density gradient and analyze the DNA in each fraction. The "heavy" fractions from the deuterated substrate microcosm will contain the DNA of the active degraders.

-

Microbial Identification: Identify the microorganisms in the heavy DNA fractions using techniques such as 16S rRNA gene sequencing.[7][10]

Experimental Workflow for Stable Isotope Probing

Caption: Experimental workflow for DNA-based Stable Isotope Probing (SIP).

Conclusion

Deuterated alkylbenzenes are versatile and powerful tools in environmental science. Their applications, ranging from macroscopic tracking of contaminant plumes in groundwater to the molecular identification of key microbial players in bioremediation, provide invaluable insights that would be difficult or impossible to obtain through other means. The continued development of analytical techniques and the increasing availability of deuterated compounds will undoubtedly expand their role in addressing pressing environmental challenges. This guide has provided a foundational understanding of the core principles and methodologies, empowering researchers and professionals to effectively leverage the unique capabilities of deuterated alkylbenzenes in their work.

References

- 1. A ground-water tracer test with deuterated compounds for monitoring in situ biodegradation and retardation of aromatic hydrocarbons - ProQuest [proquest.com]

- 2. A ground-water tracer test with deuterated compounds for monitoring in situ biodegradation and retardation of aromatic hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]

- 3. Estimation of Koc values for deuterated benzene, toluene, and ethylbenzene, and application to ground water contamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using deuterated PAH amendments to validate chemical extraction methods to predict PAH bioavailability in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel aerobic benzene degrading microorganisms identified in three soils by stable isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNA-Based Stable Isotope Probing and Isolation of Anaerobic Benzene-Degrading Bacteria from Gasoline-Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances and perspectives of using stable isotope probing (SIP)-based technologies in contaminant biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Stable-isotope probing combined with amplicon sequencing and metagenomics identifies key bacterial benzene degraders un… [ouci.dntb.gov.ua]

The Gold Standard: A Technical Guide to Quantitative Surfactant Analysis Using N-Dodecylbenzene-d30

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of N-Dodecylbenzene-d30 as an internal standard for the precise and accurate quantification of linear alkylbenzene sulfonate (LAS) surfactants. The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, ensuring high-quality data in complex matrices.[1] This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to aid in the implementation of this analytical technique.

Introduction to Surfactant Analysis and the Role of Internal Standards

Linear alkylbenzene sulfonates are a major class of anionic surfactants widely used in detergents and other cleaning products.[2] Their presence and concentration in various environmental and biological matrices are of significant interest. Accurate quantification of these compounds is crucial for environmental monitoring, product formulation, and safety assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of surfactants.[2][3] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of the results.[1] The use of a stable isotope-labeled internal standard, such as this compound, which is chemically almost identical to the analyte of interest, is the gold standard for mitigating these effects.[4] The deuterated standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1]

Experimental Protocols

This section outlines the detailed methodologies for the quantitative analysis of LAS surfactants using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating LAS from aqueous samples is solid-phase extraction.

Materials:

-

SPE Cartridges (e.g., Polymeric Reversed-Phase)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

This compound internal standard stock solution

-

Sample containers

Protocol:

-

Sample Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 50 ng/mL.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove any unretained interferences.

-

Elution: Elute the retained analytes and the internal standard with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-15 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C10-LAS | 297.2 | 183.1 | 25 |

| C11-LAS | 311.2 | 183.1 | 25 |

| C12-LAS | 325.2 | 183.1 | 25 |

| C13-LAS | 339.2 | 183.1 | 25 |

| This compound (IS) | 355.4 | 183.1 | 25 |

Note: The common product ion at m/z 183 corresponds to the ethylene-substituted benzenesulfonate fragment.[2][5][6]

Data Presentation and Quantitative Analysis

Calibration Curve Construction

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[1]

Example Calibration Data for C12-LAS:

| C12-LAS Conc. (ng/mL) | C12-LAS Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,500 | 0.0248 |

| 5 | 6,300 | 51,000 | 0.1235 |

| 10 | 12,800 | 50,800 | 0.2520 |

| 50 | 64,500 | 51,200 | 1.2598 |

| 100 | 129,000 | 50,900 | 2.5344 |

| 250 | 323,000 | 51,100 | 6.3210 |

| 500 | 650,000 | 50,700 | 12.8205 |

Method Validation Parameters

The analytical method should be validated for its performance characteristics.

Example Method Validation Data:

| Parameter | C10-LAS | C11-LAS | C12-LAS | C13-LAS |

| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |

| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.999 | > 0.997 |

| LOD (ng/mL) | 0.3 | 0.2 | 0.2 | 0.4 |

| LOQ (ng/mL) | 1.0 | 0.8 | 0.8 | 1.2 |

| Intra-day Precision (%RSD, n=6) | < 5% | < 4% | < 4% | < 6% |

| Inter-day Precision (%RSD, n=6) | < 7% | < 6% | < 6% | < 8% |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% | 94 - 106% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of surfactants.

Logic of Internal Standard Correction

Caption: Logic of internal standard correction for matrix effects.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of linear alkylbenzene sulfonate surfactants by LC-MS/MS. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists in various fields. Proper implementation of this methodology, including thorough method validation, will ensure the generation of high-quality, defensible data for regulatory submissions, environmental monitoring, and product development.

References

- 1. benchchem.com [benchchem.com]

- 2. shimadzu.com [shimadzu.com]

- 3. idus.us.es [idus.us.es]

- 4. resolvemass.ca [resolvemass.ca]

- 5. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of N-Dodecylbenzene-d30 in Environmental Surveillance of Surfactants

An In-depth Technical Guide for Researchers and Analytical Scientists

In the realm of environmental monitoring, the accurate quantification of anthropogenic contaminants is paramount. Among the myriad of pollutants, anionic surfactants, particularly linear alkylbenzene sulfonates (LAS), are of significant interest due to their widespread use in detergents and cleaning products and their subsequent release into aquatic and terrestrial ecosystems. The analytical challenge posed by complex environmental matrices necessitates the use of robust methodologies to ensure data quality and reliability. This technical guide delves into the critical role of N-Dodecylbenzene-d30, a deuterated internal standard, in the precise and accurate analysis of LAS and related compounds in environmental samples.

The Principle of Isotope Dilution and the Advantage of Deuterated Standards

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample prior to processing. This "internal standard" experiences the same physical and chemical effects as the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, accurate quantification can be achieved, compensating for losses during sample preparation and variations in instrument response.

This compound, in which 30 hydrogen atoms on the dodecyl chain are replaced with deuterium, is an ideal internal standard for the analysis of LAS. Its chemical and physical properties are nearly identical to its non-deuterated counterparts, ensuring it behaves similarly during analytical procedures. However, its increased mass allows it to be distinguished from the native analyte by mass spectrometry, providing a distinct signal for quantification. The use of a deuterated standard is particularly advantageous in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses, which are commonly employed for surfactant determination.

Analytical Methodologies for Surfactant Analysis Utilizing this compound

The determination of LAS in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. This compound is introduced at the beginning of this workflow to serve as a surrogate and internal standard.

Experimental Workflow

A generalized experimental workflow for the analysis of LAS in water and soil/sediment samples using this compound is presented below.

Caption: Generalized workflow for the analysis of linear alkylbenzene sulfonates (LAS) using this compound as an internal standard.

Detailed Experimental Protocols

The following are representative protocols for the analysis of LAS in environmental samples.

1. Sample Preparation and Extraction

-

Water Samples (Solid-Phase Extraction - SPE):

-

A known volume of the water sample (e.g., 1 L) is filtered to remove suspended solids.

-

The sample is spiked with a known amount of this compound solution in a carrier solvent like methanol.

-

The pH of the sample is adjusted to neutral.

-

The sample is passed through a conditioned solid-phase extraction cartridge (e.g., C18). Anionic surfactants are often extracted from water samples using a C18 solid phase extraction (SPE) method.

-

The cartridge is washed with methanol/water to remove interferences.

-

The analytes, including this compound, are eluted with an organic solvent such as methanol or acetonitrile.

-

The eluate is concentrated under a gentle stream of nitrogen.

-

-

Soil and Sediment Samples (Soxhlet Extraction):

-

A known mass of the dried and homogenized sample (e.g., 10 g) is placed in a Soxhlet extraction thimble.

-

The sample is spiked with a known amount of this compound.

-

The sample is extracted with a suitable solvent, such as methanol or a methanol/toluene mixture, for several hours.

-

The extract is concentrated by rotary evaporation.

-

A cleanup step, such as passing the extract through a Florisil column, may be necessary to remove interfering co-extractives.

-

2. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: As LAS are not sufficiently volatile for GC analysis, a derivatization step is required. Common methods include conversion to sulfonyl fluorides or methyl esters.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient is used to separate the different LAS homologues and isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for the native LAS and this compound derivatives are monitored.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate or formic acid.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each LAS homologue and for this compound are monitored.

-

-

Quantitative Data and Performance Characteristics

The use of this compound allows for the generation of high-quality quantitative data. The following table summarizes typical performance characteristics for LAS analysis using this internal standard.

| Parameter | Typical Value | Notes |

| Recovery | 80-120% | Recovery is calculated based on the response of the deuterated standard and should fall within this range for the method to be considered in control. |

| Linearity (R²) | >0.99 | Calibration curves are generated by plotting the ratio of the native analyte response to the internal standard response against the concentration of the native analyte. |

| Limit of Detection (LOD) | Low ng/L to µg/kg | The LOD is dependent on the matrix, instrumentation, and specific LAS homologue. |

| Limit of Quantification (LOQ) | Low ng/L to µg/kg | The LOQ is typically 3-5 times the LOD. |

| Precision (RSD) | <15% | The relative standard deviation (RSD) of replicate measurements should be below this value. |

Logical Relationship: Internal Standard Quantification

The fundamental principle of quantification using an internal standard like this compound is based on the relative response factor (RRF).

Caption: Logical diagram illustrating the principle of internal standard quantification for LAS analysis.

Conclusion

This compound serves as an indispensable tool in the environmental analysis of linear alkylbenzene sulfonates and related surfactants. Its use as an internal standard within an isotope dilution framework provides a robust and reliable method for obtaining accurate quantitative data from complex environmental matrices. By compensating for analytical variability, this compound ensures the high quality of data required for environmental risk assessment, regulatory compliance, and remediation monitoring. The detailed methodologies and principles outlined in this guide provide a solid foundation for researchers and analytical scientists working to understand the fate and impact of these ubiquitous contaminants in the environment.

The Emergence of N-Dodecylbenzene-d30 as a High-Precision Tracer in Geochemical Studies

An In-depth Technical Guide for Researchers and Environmental Scientists

The robust and unambiguous tracing of substances in complex environmental systems is a cornerstone of modern geochemistry. While various tracers have been employed, the quest for compounds with high specificity, low background interference, and high analytical sensitivity is ongoing. This technical guide introduces N-Dodecylbenzene-d30 as a novel and powerful conservative tracer for geochemical and environmental studies, particularly in tracking water masses and associated contaminants. Capitalizing on the well-established use of linear alkylbenzenes (LABs) as markers for wastewater, the deuterated form, this compound, offers significant advantages in terms of signal-to-noise ratio and the ability to conduct seeded tracer studies with minimal risk of background contamination.

Physicochemical Properties of N-Dodecylbenzene Isomers

The physicochemical properties of N-Dodecylbenzene are critical to its behavior as an environmental tracer. Its high hydrophobicity indicates a strong affinity for particulate matter, making it an excellent tracer for the transport of particle-associated contaminants.

| Property | 2-Phenyldodecane | 3-Phenyldodecane | 4-Phenyldodecane | 5-Phenyldodecane | 6-Phenyldodecane |

| Log K_ow_ [1] | 8.19 | 8.10 | 8.07 | 8.01 | 8.01 |

| Log K_POC_ (L/kg_POC_) [1] | 7.85 | 7.76 | 7.73 | 7.67 | 7.67 |

K_ow_: Octanol-water partition coefficient K_POC_: Particulate Organic Carbon-water partition coefficient

The Case for Deuteration: Advantages of this compound

The use of deuterated compounds as tracers provides several distinct advantages over their non-deuterated counterparts:

-

Low to Non-Existent Background: Natural environmental concentrations of this compound are virtually zero, eliminating background noise and allowing for the detection of extremely low tracer concentrations.

-

High Sensitivity and Specificity: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be optimized to selectively detect the deuterated compound, leading to highly sensitive and specific quantification.[2]

-

Controlled Introduction: As a synthetic compound, this compound can be introduced into a system in a controlled manner, allowing for precise mass balance calculations and the study of transport and fate processes under defined conditions.

-

Conservative Nature: Deuterated water has been shown to be an effective conservative tracer, exhibiting minimal reactivity and similar transport characteristics to water.[3] This principle extends to deuterated organic compounds in specific applications.

Experimental Protocol: A Hypothetical Groundwater Tracing Study

This section outlines a detailed methodology for a hypothetical groundwater tracing study using this compound.

Objective: To determine the flow path, velocity, and dispersion of a contaminant plume from a known source in a shallow alluvial aquifer.

Materials:

-

This compound (synthesis grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Autosampler vials with PTFE septa

-

Groundwater sampling pumps and tubing

Procedure:

-

Tracer Injection:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 g/L.

-

Inject a known volume (e.g., 10 mL) of the stock solution directly into the contaminant source or an upgradient injection well.

-

Record the exact time and volume of injection.

-

-

Sample Collection:

-

Collect groundwater samples from downgradient monitoring wells at predetermined intervals (e.g., 6, 12, 24, 48, 72, and 96 hours post-injection).

-

Collect a background sample from each well prior to tracer injection.

-

Purge each well of at least three well volumes before collecting the sample to ensure it is representative of the aquifer.

-

Collect samples in amber glass bottles to prevent photodegradation.

-

-

Sample Preparation (Solid Phase Extraction):

-

Filter each 1 L water sample through a 0.45 µm glass fiber filter.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Pass the filtered water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

-

Dry the cartridge by passing air through it for 10 minutes.

-

Elute the trapped this compound with 5 mL of methanol.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Analytical Procedure (GC-MS):

-

Analyze the concentrated extracts using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor for characteristic ions of this compound (specific m/z values will depend on the fragmentation pattern, with a prominent molecular ion peak).

-

-

Experimental Workflow

Caption: Workflow for a groundwater tracing study using this compound.

Hypothetical Analytical Data

The following table presents hypothetical data from the GC-MS analysis of groundwater samples collected from a monitoring well located 50 meters downgradient from the injection point.

| Time (hours) | This compound Concentration (ng/L) |

| 0 (Background) | Not Detected |

| 6 | Not Detected |

| 12 | 5.2 |

| 24 | 89.7 |

| 48 | 152.3 |

| 72 | 75.4 |

| 96 | 21.1 |

Data Interpretation and Application

The data from the GC-MS analysis can be used to construct a tracer breakthrough curve, which plots the concentration of the tracer at a monitoring point over time. The shape and timing of this curve provide valuable information about the hydrogeological system:

-

Time to Peak Concentration: This is used to calculate the average groundwater velocity.

-

Peak Concentration: The magnitude of the peak concentration is related to the degree of dilution and dispersion.

-

Spread of the Curve: The width of the breakthrough curve is a measure of longitudinal dispersion.

By analyzing the breakthrough curves from multiple monitoring wells, a comprehensive understanding of the contaminant transport pathways and the fate of the introduced tracer can be developed. This information is invaluable for calibrating groundwater flow and transport models, assessing the risk of contaminant migration, and designing effective remediation strategies.

Conclusion

This compound presents a promising new tool for high-precision tracing studies in geochemistry and environmental science. Its unique properties as a deuterated compound, combined with the established behavior of linear alkylbenzenes in environmental systems, offer researchers an opportunity to conduct highly sensitive and specific tracer tests. The methodologies outlined in this guide provide a framework for the application of this compound in delineating subsurface flow paths and understanding contaminant transport, ultimately contributing to more robust and reliable environmental characterization and management.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Assays using N-Dodecylbenzene-d30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of stable isotope dilution (SID) assays, with a specific focus on the application of N-Dodecylbenzene-d30 as an internal standard for the precise quantification of N-dodecylbenzene and related compounds. This methodology is particularly crucial in environmental analysis, toxicology studies, and various stages of drug development where accurate measurement of analytes in complex matrices is paramount.

Core Principles of Stable Isotope Dilution Assays

Stable Isotope Dilution is a powerful analytical technique that leverages the unique properties of isotopically labeled compounds to achieve highly accurate and precise quantification. The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, to a sample containing the native analyte (N-dodecylbenzene).

The deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer.[1] Because the deuterated standard shares the same physicochemical properties as the native analyte, it behaves identically during sample preparation, extraction, chromatography, and ionization.[1] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[2] This co-behavior is the cornerstone of the assay's accuracy, as it effectively corrects for variations in sample handling and matrix effects.[2]

The quantification is based on the measurement of the peak area ratio of the native analyte to its isotopically labeled internal standard.[2] This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.[3]

Key Advantages of Using this compound in SID Assays:

-

Correction for Analyte Loss: Compensates for incomplete extraction or degradation of the analyte during sample processing.[2]

-

Mitigation of Matrix Effects: The internal standard experiences the same signal suppression or enhancement as the analyte in the mass spectrometer's ion source, ensuring the ratio remains constant and the quantification accurate.[2]

-

Increased Precision and Accuracy: By minimizing variability from sample preparation and instrumental analysis, SID assays offer superior precision and accuracy compared to external standard methods.

-

Enhanced Robustness: The method is less susceptible to variations in experimental conditions, leading to more reliable and reproducible results.[4]

Experimental Protocols

A typical stable isotope dilution assay using this compound involves several key stages, from sample preparation to data analysis. The following is a generalized protocol that can be adapted for specific matrices such as environmental water, soil, or biological samples.

Materials and Reagents

-

Analytes: N-Dodecylbenzene standard

-

Internal Standard: this compound

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water

-

Reagents: Formic acid, ammonium formate (for mobile phase modification)

-

Solid Phase Extraction (SPE) Cartridges: Appropriate for the extraction of nonpolar compounds (e.g., C18)

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and remove potential interferences.

-

Spiking with Internal Standard: A known and constant amount of this compound is added to all samples, calibration standards, and quality control (QC) samples at the beginning of the preparation process.[3]

-

Extraction:

-

For Water Samples: Solid Phase Extraction (SPE) is a common technique. The water sample, spiked with the internal standard, is passed through an SPE cartridge. The analytes are retained on the sorbent while water-soluble impurities are washed away. The analytes are then eluted with an organic solvent.

-

For Soil/Sediment Samples: Techniques like ultrasonic extraction or microwave-assisted extraction with an appropriate organic solvent (e.g., methanol-acetone mixture) can be employed to extract the analytes.

-

-

Concentration and Reconstitution: The solvent from the extraction step is typically evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a solvent compatible with the LC-MS system (e.g., the initial mobile phase).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for SID assays due to its high selectivity and sensitivity.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of nonpolar compounds like N-dodecylbenzene.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is typically employed.

-

Flow Rate and Temperature: These parameters are optimized to achieve good chromatographic separation and peak shape.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of sulfonated compounds, which are common metabolites or related substances to dodecylbenzene. For N-dodecylbenzene itself, which is non-polar, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might be more suitable.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For linear alkylbenzene sulfonates, a common product ion at m/z 183 is often monitored.[5]

-

Calibration and Quantification

-

Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[3]

-

Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.[2] The concentration can be calculated using the following formula:

Concentration_analyte = (Ratio_sample - y-intercept) / slope

Where Ratio_sample is the peak area ratio of the analyte to the internal standard in the sample, and the y-intercept and slope are obtained from the linear regression of the calibration curve.[2]

Data Presentation

Quantitative data from stable isotope dilution assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: LC-MS/MS Parameters for the Analysis of N-Dodecylbenzene and this compound

| Parameter | Setting |

| LC System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | ESI Negative (for sulfonated derivatives) or APCI/APPI Positive (for N-dodecylbenzene) |

| Monitored Transitions | |

| N-Dodecylbenzene | To be determined empirically |

| This compound | To be determined empirically |

| Collision Energy | To be determined empirically |

Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument and compound.

Table 2: Representative Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,900 | 13.126 |

This table presents hypothetical data to illustrate the structure. Actual data will vary.

Table 3: Sample Analysis Results

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |

| Sample 1 | 25,600 | 50,100 | 0.511 | 20.4 |

| Sample 2 | 8,900 | 49,500 | 0.180 | 7.2 |

| QC Low | 7,500 | 50,300 | 0.149 | 6.0 (Expected: 5 ng/mL) |

| QC High | 105,000 | 49,800 | 2.108 | 84.3 (Expected: 80 ng/mL) |

This table presents hypothetical data to illustrate the structure. Actual data will vary.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for a stable isotope dilution assay.

Principle of Isotope Dilution

Caption: The ratio of analyte to internal standard remains constant.

Calibration Curve Logic

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. lcms.cz [lcms.cz]

- 5. glsciences.com [glsciences.com]

Methodological & Application

Quantitative Analysis of Linear Alkylbenzene Sulfonates in Environmental Water Samples Using N-Dodecylbenzene-d30 as an Internal Standard by LC-MS/MS

Application Note and Protocol

Introduction

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants widely used in the manufacturing of detergents and cleaning products. Due to their extensive use, LAS are frequently detected in various environmental water bodies. The monitoring of LAS concentrations is crucial for assessing their environmental impact and ensuring water quality. This application note provides a detailed protocol for the quantitative analysis of C10 to C13 LAS homologs in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Dodecylbenzene-d30 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of C10-LAS, C11-LAS, C12-LAS, C13-LAS, and this compound.

-

Solvents: HPLC-grade methanol, acetonitrile, and ultrapure water.

-

Reagents: Formic acid and ammonium acetate.

-

Solid-Phase Extraction (SPE) Cartridges: Weak anion-exchange (WAX) cartridges.

Standard Preparation

Prepare individual stock solutions of each LAS homolog and this compound in methanol at a concentration of 1 mg/mL. A combined working standard solution containing all LAS homologs is prepared by diluting the stock solutions in a mixture of methanol and water (50:50, v/v). A separate working solution of the internal standard, this compound, is also prepared. Calibration standards are prepared by spiking appropriate volumes of the combined working standard solution into blank water samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect water samples in clean glass bottles.

-

Fortification: Spike 100 mL of each water sample, calibration standard, and quality control sample with a known amount of the this compound internal standard solution.

-

Cartridge Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the fortified 100 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes and the internal standard with 5 mL of a 5% formic acid in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 70% to 80% B over 5 minutes, held for 2 minutes, then returned to initial conditions and re-equilibrated for 2 minutes.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ([M-H]⁻) and product ions for the LAS homologs and the internal standard are listed in Table 1.

-

Data Presentation

The quantitative performance of the method was evaluated by analyzing a series of calibration standards and quality control samples. The results, summarized in the tables below, demonstrate excellent linearity, recovery, and precision for the analysis of LAS in water samples.

Table 1: MRM Transitions for LAS Homologs and this compound Internal Standard

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |

| C10-LAS | 297.2 | 183.1 |

| C11-LAS | 311.2 | 183.1 |

| C12-LAS | 325.2 | 183.1 |

| C13-LAS | 339.2 | 183.1 |

| This compound Sulfonate | 355.4 | 198.1 |

Table 2: Calibration Curve Data

| Analyte | Calibration Range (µg/L) | R² |

| C10-LAS | 0.1 - 50 | 0.9992 |

| C11-LAS | 0.1 - 50 | 0.9995 |

| C12-LAS | 0.1 - 50 | 0.9998 |

| C13-LAS | 0.1 - 50 | 0.9991 |

Table 3: Accuracy and Precision Data

| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) |

| C10-LAS | 1 | 98.5 | 4.2 |

| 10 | 101.2 | 3.5 | |

| 40 | 99.8 | 2.8 | |

| C11-LAS | 1 | 97.9 | 4.5 |

| 10 | 100.5 | 3.1 | |

| 40 | 100.1 | 2.5 | |

| C12-LAS | 1 | 99.2 | 3.8 |

| 10 | 102.1 | 2.9 | |

| 40 | 101.5 | 2.2 | |

| C13-LAS | 1 | 96.8 | 5.1 |

| 10 | 99.5 | 3.9 | |

| 40 | 98.9 | 3.1 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/L) | LOQ (µg/L) |

| C10-LAS | 0.03 | 0.1 |

| C11-LAS | 0.03 | 0.1 |

| C12-LAS | 0.02 | 0.08 |

| C13-LAS | 0.04 | 0.12 |

Mandatory Visualization

Application Note: Quantitative Determination of Dodecylbenzene in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with an Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dodecylbenzene in aqueous samples using gas chromatography coupled with mass spectrometry (GC-MS). The protocol employs N-Dodecylbenzene-d30 as an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. The methodology covers sample extraction, instrument calibration, and analytical conditions suitable for researchers and scientists in environmental monitoring and chemical analysis fields.

Introduction

Linear alkylbenzenes (LABs), including dodecylbenzene, are key precursors in the production of linear alkylbenzene sulfonates (LAS), a widely used class of anionic surfactants in detergents and cleaning products.[1][2] Due to their extensive use, LABs and their derivatives can be found in various environmental compartments, such as water and sediment. Monitoring their concentration is crucial for assessing environmental impact. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it closely mimics the analyte's behavior during extraction and analysis, thus compensating for potential matrix effects and procedural losses.[5][6]

Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample prior to preparation. The sample is then extracted using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique to isolate and concentrate the dodecylbenzene and the internal standard.[4] The extract is subsequently analyzed by GC-MS. The gas chromatograph separates the dodecylbenzene from other components in the sample matrix, and the mass spectrometer detects and quantifies the target analyte and the internal standard based on their specific mass-to-charge ratios (m/z).[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of dodecylbenzene.[4]

Experimental Protocol

1. Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Autosampler

-

Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]

-

Standard laboratory glassware (volumetric flasks, pipettes, vials)

-

Separatory funnel (for LLE) or SPE manifold and cartridges (e.g., C18)[4]

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

2. Reagents and Standards

-

Dodecylbenzene (analytical standard, >98% purity)

-

This compound (internal standard, >98% purity)

-

Hexane or Dichloromethane (DCM), pesticide grade or equivalent

-

Methanol, HPLC grade

-

Sodium sulfate, anhydrous

-

Deionized water, high purity

3. Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of dodecylbenzene and this compound, respectively, in 10 mL of hexane in separate volumetric flasks.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with hexane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the dodecylbenzene primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard spiking solution to a final concentration of 5 µg/mL.

4. Sample Preparation (Aqueous Samples - LLE)

-

Collect a 100 mL water sample in a clean glass container.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of 10 µg/mL solution).

-

Transfer the sample to a 250 mL separatory funnel.

-

Add 20 mL of hexane (or DCM) and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and collect the organic (top) layer.

-

Repeat the extraction twice more with fresh portions of hexane.

-

Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Conditions

The following table outlines typical GC-MS operating conditions for the analysis of dodecylbenzene.[3][7]

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Port | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial 70 °C for 2 min, ramp at 20 °C/min to 230 °C, hold for 2 min.[7] |

| Mass Spectrometer | |

| Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |